molecular formula C8H14ClNO B1457619 1-(Furan-2-yl)butan-1-amine hydrochloride CAS No. 1864074-40-7

1-(Furan-2-yl)butan-1-amine hydrochloride

Cat. No. B1457619
M. Wt: 175.65 g/mol
InChI Key: FQYWSYDFZGRDHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(Furan-2-yl)butan-1-amine hydrochloride can be inferred from its IUPAC name and molecular formula. The IUPAC name is 3-amino-1-(2-furyl)-1-butanone hydrochloride . The molecular formula is C8H11NO2.ClH . For a detailed molecular structure, it’s recommended to refer to resources that provide 3D molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride are not specified in the search results. For detailed information, it’s recommended to refer to resources that provide comprehensive property data.

Scientific Research Applications

Bioactive Molecule Synthesis

Furan derivatives, like 1-(Furan-2-yl)butan-1-amine hydrochloride, play a significant role in medicinal chemistry. They are structural units of bioactive molecules, including purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds have been extensively studied for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The bioisosteric replacement of aryl substituents with heteroaryl ones, such as furan, impacts the activity of these bioactive compounds significantly (Ostrowski, 2022).

Biomass Conversion and Polymer Production

Furan derivatives are pivotal in the conversion of plant biomass to a new generation of polymers and functional materials. For instance, 5-Hydroxymethylfurfural (HMF), a furan derivative, is considered a versatile reagent or platform chemical produced from hexose carbohydrates and lignocellulose. It is anticipated to replace non-renewable hydrocarbon sources significantly. HMF and its derivatives are promising feedstocks for producing monomers, polymers, fuels, solvents, and pharmaceuticals, highlighting the potential of furan compounds in sustainable chemistry and material sciences (Chernyshev et al., 2017).

Environmental Applications

The removal of contaminants from water using sorbents functionalized with amine groups, similar to the structure of "1-(Furan-2-yl)butan-1-amine hydrochloride," has been explored. These sorbents leverage the electrostatic interactions, hydrophobic interactions, and the sorbent's morphology for efficient contaminant removal. This approach is especially relevant for the treatment of municipal water and wastewater, demonstrating the environmental applications of amine-functionalized furan derivatives (Ateia et al., 2019).

Safety And Hazards

Specific safety and hazard information for 1-(Furan-2-yl)butan-1-amine hydrochloride is not available in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Relevant Papers For a comprehensive understanding of 1-(Furan-2-yl)butan-1-amine hydrochloride, it’s recommended to refer to peer-reviewed papers and technical documents related to this compound . These resources can provide detailed information on its synthesis, properties, applications, and more.

properties

IUPAC Name

1-(furan-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYWSYDFZGRDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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